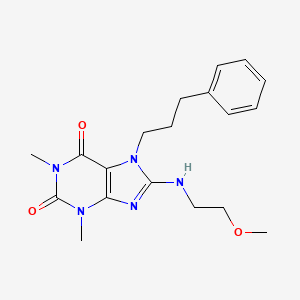
8-((2-メトキシエチル)アミノ)-1,3-ジメチル-7-(3-フェニルプロピル)-1H-プリン-2,6(3H,7H)-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H25N5O3 and its molecular weight is 371.441. The purity is usually 95%.
BenchChem offers high-quality 8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
化合物 7 は、さまざまな癌細胞株に対して有意な抗腫瘍活性を示します。特に肝細胞癌 (HepG2) 細胞に対して効果的で、強い細胞毒性を示しています。 研究者らは、癌細胞に対する選択的毒性のために、新規化学療法剤としての可能性を探求してきました .
抗酸化特性
この化合物は、フリーラジカルを捕捉する能力によって実証されるように、強力な抗酸化活性を示します。 そのラジカル捕捉能力は、酸化ストレス関連疾患の対策のための有望な候補となっています .
ABTS ラジカル捕捉
化合物 7 は、ABTS (2,2'-アゾビス(3-エチルベンゾチアゾリン-6-スルホン酸)) ラジカル捕捉活性において顕著な結果を示しました。 この特性は、その全体的な抗酸化能に貢献しています .
抗炎症効果
研究者らは、化合物 7 の抗炎症効果を観察しました。 これは、炎症性経路を調節する可能性があり、炎症に関連する状態に関連しています .
分子ドッキング研究
分子ドッキングシミュレーションを通じて、化合物 7 は標的タンパク質内の特定のアミノ酸残基と好都合に相互作用することが判明しました。 特に、結合ポケット内に安定な水素結合を形成し、潜在的な治療用途を示唆しています .
複素環化学
化合物 7 は、複素環化合物の貴重なビルディングブロックとして役立ちます。 その独自の構造により、さまざまな修飾が可能になり、さまざまな特性を持つ新規誘導体の合成につながります .
生物活性
8-((2-methoxyethyl)amino)-1,3-dimethyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a complex purine derivative with a molecular formula of C19H25N5O3 and a molecular weight of approximately 371.441 g/mol. This compound is characterized by a purine core structure, which is a bicyclic arrangement of fused imidazole and pyrimidine rings. The presence of substituents such as methoxyethyl and phenylpropyl enhances its biological activity and potential therapeutic applications.
Biological Activity
The biological activity of this compound primarily revolves around its interactions with adenosine receptors and phosphodiesterase (PDE) inhibition. These mechanisms are crucial for modulating various physiological processes, including cell proliferation, apoptosis, and inflammatory responses.
-
Adenosine Receptor Interaction :
- The compound exhibits binding affinity for various adenosine receptors (A1, A2A, A2B, A3). This interaction can influence signaling pathways that regulate cellular functions such as metabolism and immune response.
- Therapeutic Implications : Its potential use in treating conditions like cancer and cardiovascular diseases stems from its ability to modulate adenosine signaling pathways.
-
Phosphodiesterase Inhibition :
- As a PDE inhibitor, it may help manage respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) by increasing intracellular cyclic AMP levels.
- Research Findings : Studies indicate that PDE inhibition can lead to bronchodilation and anti-inflammatory effects, making this compound a candidate for further investigation in respiratory therapies.
Research Findings
Recent studies have explored the pharmacodynamics of this compound in various biological systems:
- Cell Proliferation Studies : Research has shown that the compound can modulate cell growth in cancer cell lines by influencing the cell cycle and apoptosis pathways.
- Binding Affinity Tests : Comparative studies against other PDE inhibitors indicate that this compound has a unique selectivity profile, enhancing its clinical viability.
Case Studies
-
In Vitro Studies :
- A study demonstrated that the compound effectively inhibited proliferation in specific cancer cell lines while promoting apoptosis through caspase activation pathways.
- Results indicated a significant decrease in tumor growth markers when treated with varying concentrations of the compound.
-
Animal Models :
- In vivo studies using murine models have shown promising results in reducing inflammation and improving lung function in induced asthma models.
- The compound demonstrated a favorable safety profile with minimal adverse effects noted during the trials.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Caffeine | Caffeine Structure | Stimulant; non-selective adenosine receptor antagonist |
| Theophylline | Theophylline Structure | PDE inhibitor; used for respiratory diseases |
| 8-Amino-1,3-dimethyl-7-(2-methyl-2-propen-1-YL)-3,7-dihydro-1H-purine-2,6-dione | 8-Amino Structure | Investigated for various biological effects |
特性
IUPAC Name |
8-(2-methoxyethylamino)-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3/c1-22-16-15(17(25)23(2)19(22)26)24(18(21-16)20-11-13-27-3)12-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGHBWVJVKFAPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCOC)CCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














